H3B-5942: A Covalent Antagonist of Estrogen Receptor Alpha (ERα) - A Technical Overview
H3B-5942: A Covalent Antagonist of Estrogen Receptor Alpha (ERα) - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-5942 is a novel, orally bioavailable small molecule that acts as a selective, irreversible covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It represents a class of molecules known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[3] By forming a covalent bond with a specific cysteine residue within the ligand-binding domain (LBD) of ERα, H3B-5942 induces a unique and transcriptionally repressive conformational state.[1][4][5] This mechanism of action provides potent and sustained antagonism of both wild-type (WT) and clinically relevant mutant forms of ERα, which are often implicated in the development of resistance to standard endocrine therapies in breast cancer.[4][5] This document provides a detailed technical overview of the binding affinity, mechanism of action, and relevant experimental methodologies for H3B-5942.
Quantitative Binding Affinity Data
The binding affinity of H3B-5942 for ERα has been quantified using competitive binding assays. The inhibitor constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher binding affinity. H3B-5942 demonstrates high affinity for both wild-type and a common resistance-conferring mutant of ERα.
| Target Protein | Ligand | Ki (nM) |
| Estrogen Receptor α (Wild-Type) | H3B-5942 | 1 |
| Estrogen Receptor α (Y537S Mutant) | H3B-5942 | 0.41 |
Table 1: Binding Affinity of H3B-5942 for Wild-Type and Mutant ERα.[1][2][3]
Mechanism of Action: Covalent Inhibition and Transcriptional Repression
H3B-5942's primary mechanism of action involves the formation of a covalent bond with Cysteine 530 (Cys530) in the LBD of ERα. This covalent modification is irreversible and leads to a distinct conformational change in the receptor that is different from that induced by selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders/downregulators (SERDs).[1][4]
The H3B-5942-bound ERα is locked in an antagonist conformation, which prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription.[1][5] Consequently, the expression of estrogen-responsive genes is suppressed. This leads to the potent inhibition of ERα-mediated signaling pathways that drive the proliferation of ERα-positive cancer cells.[2][4] Downstream target genes that are transcriptionally repressed by H3B-5942 include GREB1, PGR, and SGK3.[6]
Signaling Pathway Diagram
ERα Signaling and H3B-5942 Inhibition.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This protocol describes a representative method for determining the inhibitor constant (Ki) of H3B-5942 for ERα using a competitive radioligand binding assay.[7][8][9]
1. Materials and Reagents:
-
Receptor Source: Purified full-length human ERα or ERα ligand-binding domain (LBD).
-
Radioligand: [³H]-Estradiol (a high-affinity ligand for ERα).
-
Test Compound: H3B-5942, serially diluted in appropriate buffer.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives to prevent non-specific binding and protein degradation (e.g., 0.1% BSA, protease inhibitors).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: 96-well plates, filtration apparatus, and a liquid scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of ERα protein to each well.
-
Competition: Add increasing concentrations of H3B-5942 to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled estradiol.
-
Radioligand Addition: Add a fixed concentration of [³H]-Estradiol to all wells (typically at or below its Kd for ERα).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of H3B-5942 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the H3B-5942 concentration.
-
Determine the IC50 value (the concentration of H3B-5942 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for ERα.
Workflow for Ki Determination.
Mass Spectrometry for Covalent Binding Confirmation
This protocol outlines a general procedure for confirming the covalent binding of H3B-5942 to ERα using intact protein mass spectrometry.[10][11][12]
1. Materials and Reagents:
-
Protein: Purified ERα.
-
Inhibitor: H3B-5942.
-
Incubation Buffer: A volatile buffer compatible with mass spectrometry (e.g., ammonium acetate).
-
Quenching Reagent: A reagent to stop the reaction if necessary (e.g., a reducing agent like DTT if the covalent bond is reversible, though not the case for H3B-5942).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
2. Procedure:
-
Incubation: Incubate a solution of purified ERα with an excess of H3B-5942 in the incubation buffer for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for covalent bond formation. A control sample with ERα and buffer only should be prepared in parallel.
-
Sample Cleanup: Remove excess, unbound H3B-5942 from the protein-inhibitor complex. This can be achieved using a desalting column or size-exclusion chromatography.
-
LC-MS Analysis:
-
Inject the control (ERα only) and the H3B-5942-treated samples into the LC-MS system.
-
The liquid chromatography step will further separate the protein from any remaining small molecules.
-
The protein is then introduced into the mass spectrometer via electrospray ionization (ESI).
-
-
Mass Spectrometry:
-
Acquire mass spectra for both the unmodified ERα and the H3B-5942-treated ERα.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the protein ions.
-
3. Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the intact protein in both the control and treated samples.
-
Compare the molecular weight of the H3B-5942-treated ERα to the control ERα.
-
A mass increase in the treated sample corresponding to the molecular weight of H3B-5942 (494.63 g/mol ) confirms the formation of a covalent adduct.
Conclusion
H3B-5942 is a potent and selective covalent antagonist of ERα with high affinity for both wild-type and key mutant forms of the receptor. Its unique mechanism of inducing a transcriptionally repressive conformation through irreversible binding to Cys530 offers a promising strategy to overcome resistance to current endocrine therapies in ERα-positive breast cancer. The experimental protocols outlined in this document provide a framework for the characterization and evaluation of H3B-5942 and other covalent ERα antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
